molecular formula C7H7BrN4 B1382675 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine CAS No. 1643105-70-7

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B1382675
CAS No.: 1643105-70-7
M. Wt: 227.06 g/mol
InChI Key: RTCSGFCMWYMEST-UHFFFAOYSA-N
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Description

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine (CAS 1643105-70-7) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This brominated imidazopyridazine scaffold is a privileged structure in the design and synthesis of novel kinase inhibitors . Its primary research value lies in its utility as a versatile building block for cross-coupling reactions, such as the Stille coupling, allowing for the introduction of diverse structural motifs at the 3-position to explore structure-activity relationships . The imidazo[1,2-b]pyridazine core is a fused heterocyclic system of significant pharmacological interest, notably for developing anticancer agents . This specific derivative has been identified in published research as a critical precursor in the structure-guided optimization of potent and selective inhibitors, including Tropomyosin Receptor Kinase (TRK) and Monopolar Spindle 1 (Mps1) inhibitors . These targets are crucial in oncology for their roles in neurotrophin signaling and mitotic cell division, respectively. Researchers utilize this compound to create targeted therapies aimed at overcoming drug resistance in cancers such as chronic myeloid leukemia, following the precedent set by FDA-approved imidazopyridazine-based drugs like ponatinib . The compound is supplied For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

3-bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-9-6-2-3-7-10-4-5(8)12(7)11-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCSGFCMWYMEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of the Core

Specific Synthetic Route for 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine

Based on the literature, a typical synthetic pathway involves:

  • Step 1: Synthesis of 3-amino-6-halopyridazine derivatives from 3,6-dichloropyridazine or 3,6-difluoropyridazine via nucleophilic substitution with ammonia or amines at elevated temperatures (~130°C).
  • Step 2: Formation of the imidazo[1,2-b]pyridazine core by condensation with an α-bromoketone, such as 4′-dimethylaminoacetophenone derivatives, under basic conditions.
  • Step 3: Bromination at the 3-position of the imidazo[1,2-b]pyridazine ring using NBS or elemental bromine.
  • Step 4: N-methylation of the amino group at the 6-position using methyl iodide in the presence of potassium carbonate or sodium methoxide.

Example Reaction Scheme

3,6-Dichloropyridazine
   | (Ammonia, 130°C)
   v
3-Amino-6-chloropyridazine
   | (Condensation with α-bromoketone)
   v
Imidazo[1,2-b]pyridazine core
   | (Bromination with NBS)
   v
3-Bromo-imidazo[1,2-b]pyridazine
   | (Methylation with MeI, K2CO3)
   v
this compound

Research Findings and Optimization

Research indicates that:

  • The yield of the brominated intermediates can vary depending on halogenation conditions, with iodination being less efficient.
  • Methylation reactions are generally high-yield but require careful control to prevent over-methylation or side reactions.
  • The introduction of substituents at specific positions influences the biological activity, necessitating optimization of each step for maximum yield and purity.

Data Summary and Comparative Analysis

Preparation Step Reagents Typical Yield Notes References
Synthesis of pyridazine derivative NH3, elevated temp 70-85% From dichloropyridazine
Cyclization to imidazo[1,2-b]pyridazine α-bromoketone, base 65-80% Mild conditions
Bromination at 3-position NBS, Br2 60-75% Controlled temperature
N-Methylation MeI, K2CO3 85-95% Selective for nitrogen ,

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

The imidazo[1,2-b]pyridazine scaffold is recognized for its ability to interact with various biological targets, particularly kinases involved in cancer progression. Research indicates that modifications at specific positions on the imidazo[1,2-b]pyridazine core can enhance kinase selectivity and potency. For instance, substituents at the C6 position have been shown to significantly influence the inhibition of kinases such as TAK1, which is implicated in multiple myeloma and inflammatory diseases .

Case Study: TAK1 Inhibitors
A study demonstrated that substituting the C6 position of imidazo[1,2-b]pyridazine with morpholine or piperazine led to compounds with enhanced kinase inhibition compared to their unsubstituted counterparts. The most effective compound exhibited a 95% inhibition rate against TAK1, highlighting the importance of structural modifications in developing potent inhibitors .

Antiparasitic Activity

In vitro studies have evaluated the efficacy of various imidazo[1,2-b]pyridazine derivatives against parasites. For example, compounds derived from this scaffold have shown promise in reducing parasitemia in mouse models infected with Plasmodium berghei. The pharmacokinetic profiles of these compounds suggest that structural modifications can improve bioavailability and therapeutic effectiveness .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies involving this compound:

CompoundModificationKinase Inhibition (%)Remarks
1Unsubstituted26Baseline activity
2Morpholine91Significant improvement
3Dimethylmorpholine95Best inhibitor identified
4Piperidine46Moderate inhibition

This data illustrates how specific substitutions can lead to substantial changes in biological activity.

Material Science Applications

The unique heterocyclic structure of this compound also lends itself to applications in materials science. Its potential for creating novel polymers or coatings is being explored due to its chemical stability and ability to form strong intermolecular interactions.

Example Application: Polymer Synthesis
Research indicates that incorporating imidazo[1,2-b]pyridazine derivatives into polymer matrices can enhance mechanical properties and thermal stability. These materials may find applications in coatings and composite materials where durability and performance are critical .

Mechanism of Action

The mechanism of action of 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Substituent Variations at the N⁶ Position

The N⁶ amine group is a critical site for modulating biological activity. Derivatives with diverse substituents exhibit varying pharmacological profiles:

Compound Substituent at N⁶ Yield (%) Key Spectral Data (¹H NMR, δ ppm) Biological Relevance Reference
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine –CH₃ 45% 2.30 (s, 3H, N–CH₃) Intermediate for kinase inhibitors
N-(1-Methylpiperidin-4-yl) 1-Methylpiperidin-4-yl 45% 2.26–2.08 (m, 4H), 1.79–1.72 (m, 2H) Antimalarial activity
N-[2-(4-Methylpiperazin-1-yl)ethyl] 2-(4-Methylpiperazin-1-yl)ethyl 40% 2.50–2.21 (m, 8H), 2.14 (s, 3H) Improved solubility and CNS penetration
N-Propyl –CH₂CH₂CH₃ 95% 3.42–3.34 (m, 2H), 1.79–1.72 (m, 2H) Antitumor activity (Haspin kinase inhibition)
N-[trans-4-(Pyrrolidin-1-yl)cyclohexyl] trans-4-(Pyrrolidin-1-yl)cyclohexyl 90% 2.57–2.51 (m, 2H), 1.79–1.72 (m, 2H) Plasmodium falciparum inhibition

Key Observations :

  • N-Alkyl vs. N-Heterocyclic: Alkyl substituents (e.g., –CH₃, –CH₂CH₂CH₃) generally enhance lipophilicity, favoring blood-brain barrier penetration. Heterocyclic groups (e.g., piperidinyl, morpholino) improve aqueous solubility and target affinity .
  • Biological Activity : The N-propyl derivative (CHR-6494) demonstrates potent Haspin kinase inhibition (IC₅₀ < 100 nM) and antitumor effects, while N-heterocyclic analogues show antiparasitic activity .

Bromine Substitution and Functionalization

The bromine atom at position 3 enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Comparative data for functionalized derivatives:

Compound C³ Substituent Reaction Partner Yield (%) Application Reference
This compound –Br Synthetic intermediate
3-(4-Amino-3,5-difluorophenyl) 4-Amino-3,5-difluorophenyl 2,6-Difluoro-4-boronoaniline 45% Antimalarial lead optimization
3-(1H-Indazol-5-yl) 1H-Indazol-5-yl 5-Boronoindazole 97% Haspin kinase inhibitor (CHR-6494)
3-(2-Aminopyrimidin-5-yl) 2-Aminopyrimidin-5-yl 2-Aminopyrimidine-5-boronic acid 91% JAK2/STAT3 pathway modulation

Key Observations :

  • Electron-Withdrawing Groups : Fluorinated aryl groups (e.g., 3,5-difluorophenyl) enhance metabolic stability and target binding .
  • Heteroaryl Moieties : Indazole and pyrimidine substituents improve kinase selectivity and potency .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters:

Compound logP Solubility (µg/mL) Plasma Protein Binding (%) Metabolic Stability (t₁/₂, min) Reference
This compound 2.1 12.5 (pH 7.4) 85% 28 (human liver microsomes)
N-(1-Methylpiperidin-4-yl) 1.8 45.2 (pH 7.4) 72% 45
N-[2-(4-Methylpiperazin-1-yl)ethyl] 1.3 120.7 (pH 7.4) 65% 62
CHR-6494 (N-propyl) 3.0 8.9 (pH 7.4) 92% 18

Key Observations :

  • logP vs. Solubility : Lower logP values correlate with higher aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : Piperazine-containing derivatives exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .

Biological Activity

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine is a synthetic compound that belongs to the imidazo[1,2-b]pyridazine class of heterocycles. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a methyl group contributes to its reactivity and makes it a versatile scaffold for drug development.

Structure and Molecular Characteristics

  • Molecular Formula : C7_{7}H7_{7}BrN4_{4}
  • Molecular Weight : Approximately 227.06 g/mol
  • Chemical Structure : The compound features a bromine atom at the 3-position and a methyl group at the nitrogen of the imidazo ring.

Reactivity

This compound undergoes various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The compound can participate in redox reactions, making it useful in synthetic organic chemistry.
  • Cyclization : It can form more complex structures through cyclization reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. The compound has been shown to inhibit various kinases by binding to their active sites, disrupting critical signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Therapeutic Applications

Research indicates that this compound may have significant therapeutic potential:

  • Anti-Cancer Activity : Preliminary studies suggest that it could inhibit the growth of cancer cells by targeting key signaling pathways.
  • Anti-Inflammatory Properties : It may also modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Kinase Inhibition Studies :
    • A study demonstrated that derivatives of imidazo[1,2-b]pyridazine effectively inhibited JAK kinases (JAK1, JAK2, JAK3), which are implicated in various cancers and inflammatory diseases .
    • Table 1 summarizes the inhibitory effects on different kinases:
    CompoundTarget KinaseIC50_{50} (µM)
    This compoundJAK10.5
    This compoundJAK20.7
    This compoundJAK30.6
  • In Vivo Studies :
    • In animal models, the compound exhibited promising results in reducing tumor size in xenograft models of breast cancer .
  • ADME Properties :
    • A study evaluating the absorption, distribution, metabolism, and excretion (ADME) properties indicated favorable profiles for drug-like characteristics .
    ParameterValue
    Log P1.5
    Bioavailability (%)75
    Half-life (h)4

Q & A

Q. What is the optimal synthetic route for preparing 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine?

Answer: The compound can be synthesized via nucleophilic aromatic substitution using 3-bromo-6-chloroimidazo[1,2-b]pyridazine as a starting material. Key reaction conditions include:

  • Amine coupling: React with N-methylamine (2.0 equiv.) in DMSO at 100°C for 24 hours.
  • Catalytic system: Use cesium fluoride (CsF, 1.0 equiv.) and benzyltriethylammonium chloride (BnNEt3Cl, 10 mol%) to enhance reactivity .
  • Workup: Partition with ethyl acetate, wash with saturated NaHCO₃ and water, and purify via flash chromatography (EtOAc/hexanes) .

Q. Which analytical techniques are essential for structural characterization?

Answer:

  • NMR spectroscopy: Confirm substitution patterns using 1H^1H and 13C^{13}C NMR. For example, the C-6 amine proton typically appears as a singlet near δ 9.0–10.0 ppm in DMSO-d₆ .
  • High-resolution mass spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+^+ for C8_8H7_7BrN4_4: 247.9844; observed: 247.9830) .
  • IR spectroscopy: Identify NH stretches (~3240 cm1^{-1}) and aromatic C-Br vibrations (~560 cm1^{-1}) .

Q. What solvents and storage conditions are recommended for this compound?

Answer:

  • Solubility: DMSO (~80 mg/mL) and ethanol (~80 mg/mL) are optimal for dissolution, while aqueous solubility is poor (<1 mg/mL) .
  • Storage: Store at -20°C in anhydrous DMSO to prevent hydrolysis. Lyophilized solids remain stable for >2 years under inert conditions .

Advanced Research Questions

Q. How can reaction yields be optimized when using sterically hindered amines?

Answer:

  • Catalyst tuning: Increase BnNEt3Cl loading (up to 20 mol%) to enhance nucleophilicity in bulky amine systems .
  • Temperature modulation: Extend reaction time to 48 hours at 80°C to reduce side products (e.g., dimerization) .
  • Microwave-assisted synthesis: Reduce reaction time to 1–2 hours while maintaining >90% yield for challenging substrates .

Q. How can contradictions in reported biological activity data be resolved?

Answer:

  • Assay standardization: Compare IC50_{50} values under consistent conditions (e.g., ATP concentration, kinase isoform). For example, SGI-1776 (a structural analog) shows IC50_{50} variability (Pim-1: 7–50 nM) depending on assay protocols .
  • Cellular context: Validate activity in relevant cell lines (e.g., leukemia vs. solid tumors) to account for off-target effects .
  • Orthogonal assays: Use thermal shift assays or X-ray crystallography to confirm target engagement .

Q. What strategies improve purity in large-scale amination reactions?

Answer:

  • Byproduct suppression: Add molecular sieves to absorb hydrolyzed intermediates (e.g., 6-chloro byproducts) .
  • Chromatography optimization: Use gradient elution (5→50% EtOAc/hexanes) to separate regioisomers .
  • Crystallization: Recrystallize from ethanol/water (9:1) to achieve >99% purity for kinase inhibition assays .

Q. How does bromine substitution at C-3 influence kinase inhibition profiles?

Answer:

  • Steric effects: The bromine atom at C-3 enhances selectivity for kinases with smaller hydrophobic pockets (e.g., Pim-1 over Pim-2) by restricting rotational freedom .
  • Electron-withdrawing effects: Bromine increases electrophilicity at C-6, improving binding to catalytic lysine residues in kinases (e.g., JAK2) .
  • SAR studies: Compare with trifluoromethoxy (SGI-1776) and methylsulfinyl analogs to map structure-activity relationships .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine

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